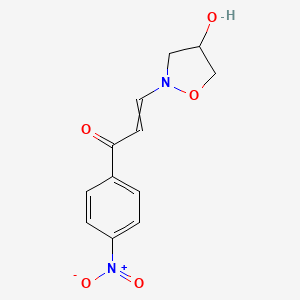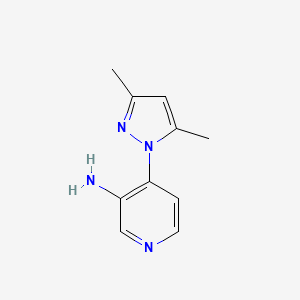![molecular formula C9H11NO3 B11726471 3-[5-(Hydroxymethyl)pyridin-2-yl]propanoic acid](/img/structure/B11726471.png)
3-[5-(Hydroxymethyl)pyridin-2-yl]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[5-(Hydroxymethyl)pyridin-2-yl]propanoic acid is a chemical compound that features a pyridine ring substituted with a hydroxymethyl group at the 5-position and a propanoic acid group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(Hydroxymethyl)pyridin-2-yl]propanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 5-(hydroxymethyl)pyridine with a suitable propanoic acid derivative under controlled conditions. The reaction typically requires the use of a catalyst and may involve steps such as esterification, hydrolysis, and purification to obtain the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process often includes the use of advanced equipment and techniques such as continuous flow reactors and automated purification systems to streamline production and reduce costs .
Analyse Chemischer Reaktionen
Types of Reactions
3-[5-(Hydroxymethyl)pyridin-2-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The pyridine ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield 3-(pyridin-2-yl)propanoic acid, while substitution reactions can introduce various functional groups onto the pyridine ring .
Wissenschaftliche Forschungsanwendungen
3-[5-(Hydroxymethyl)pyridin-2-yl]propanoic acid has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 3-[5-(Hydroxymethyl)pyridin-2-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The hydroxymethyl group and the pyridine ring play crucial roles in its binding to target proteins and enzymes, leading to modulation of their activity. This compound can influence various biochemical pathways, resulting in its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(3-Pyridyl)propanoic acid: Similar structure but lacks the hydroxymethyl group.
5-(Hydroxymethyl)pyridine: Contains the hydroxymethyl group but lacks the propanoic acid moiety.
Uniqueness
3-[5-(Hydroxymethyl)pyridin-2-yl]propanoic acid is unique due to the presence of both the hydroxymethyl group and the propanoic acid moiety, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C9H11NO3 |
|---|---|
Molekulargewicht |
181.19 g/mol |
IUPAC-Name |
3-[5-(hydroxymethyl)pyridin-2-yl]propanoic acid |
InChI |
InChI=1S/C9H11NO3/c11-6-7-1-2-8(10-5-7)3-4-9(12)13/h1-2,5,11H,3-4,6H2,(H,12,13) |
InChI-Schlüssel |
VAZLJAKUIOCKKO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC=C1CO)CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


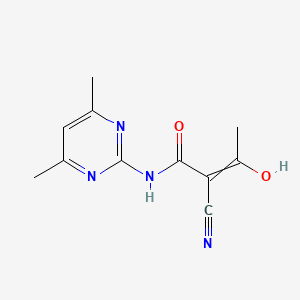
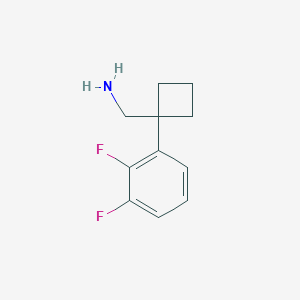
![N'-[(4-methylphenyl)methylidene]benzenesulfonohydrazide](/img/structure/B11726420.png)
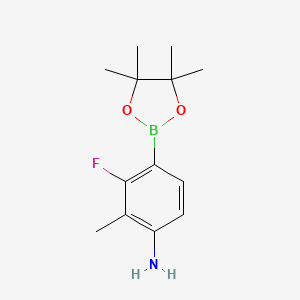
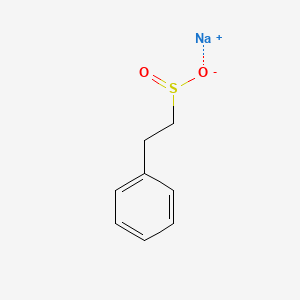
![[(Hepta-2,4-dien-1-yl)(phenyl)phosphoroso]benzene](/img/structure/B11726434.png)
![N'-[(2-fluorophenyl)methylidene]benzenesulfonohydrazide](/img/structure/B11726442.png)
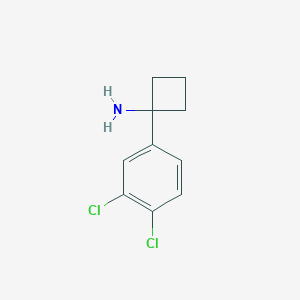
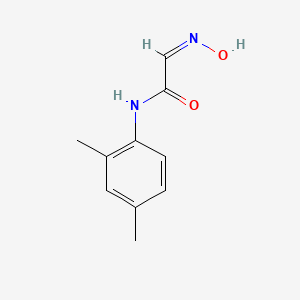

![2-[(4-Methoxyphenyl)sulfonyl]-2-phenylethanamine](/img/structure/B11726465.png)
![Oxo({2-oxo-2-[(oxovanadio)oxy]acetyl}oxy)vanadium](/img/structure/B11726487.png)
